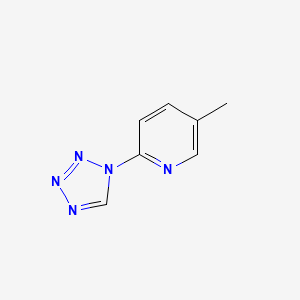
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE is an organic compound with a molecular formula of C7H7N5 It is a heterocyclic compound containing both a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE typically involves the cycloaddition reaction of sodium azide with organic nitriles. One common method includes the use of zinc salts as catalysts in an aqueous environment . The reaction proceeds readily with a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides .
Another method involves the use of powerful diazotizing reagents such as fluorosulfonyl azide (FSO2N3), which enables the facile synthesis of tetrazoles under mild conditions . This method is particularly useful for transforming amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound often employs microwave-accelerated methods to convert inactive nitriles into 5-substituted tetrazoles in dimethylformamide (DMF) . This method is advantageous due to its high yield and short reaction times. Additionally, the use of heterogeneous catalysts such as silica-supported sodium hydrogen sulfate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyridine and tetrazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This property is particularly useful in drug design, where the tetrazole ring can enhance the pharmacokinetic profile of a drug by improving its metabolic stability and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
- 5-Methyl-1H-tetrazole
- 4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
5-METHYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE is unique due to the presence of both a pyridine ring and a tetrazole ring in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-(tetrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-6-2-3-7(8-4-6)12-5-9-10-11-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVPKORNRYFFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5608280.png)
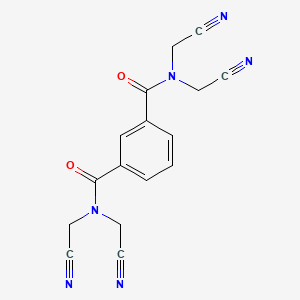

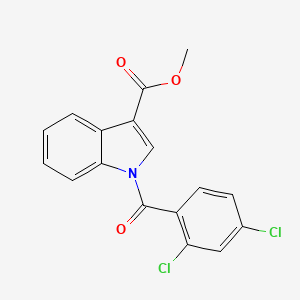
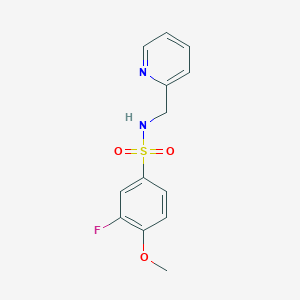
![6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5608306.png)
![5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B5608313.png)
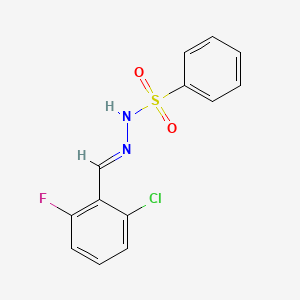
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5608329.png)
![4-[3-chloro-4-(pentyloxy)benzyl]morpholine hydrochloride](/img/structure/B5608332.png)
![2-{3-[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5608342.png)
![5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
![N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5608353.png)
![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide](/img/structure/B5608364.png)
